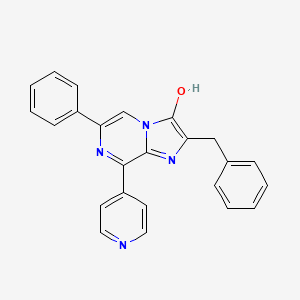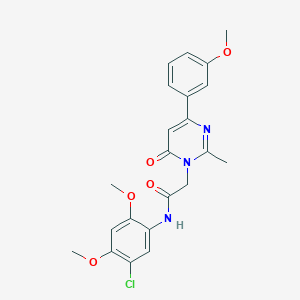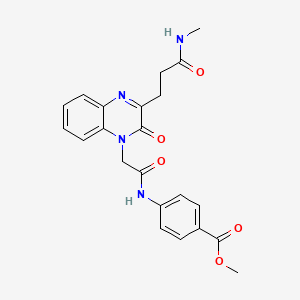
8pyDTZ
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8pyDTZ, also known as pyridyl diphenylterazine, is a pyridyl substrate of LumiLuc luciferase. It is an ATP-independent compound that exhibits spectrally shifted emission. This compound is known for its excellent biocompatibility and superior in vivo sensitivity, making it suitable for in vivo luminescence imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8pyDTZ involves the reaction of pyridyl derivatives with diphenylterazine under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and biocompatibility .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure consistency and quality. The compound is produced in various quantities, ranging from milligrams to grams, depending on the demand. The production process involves stringent quality control measures to maintain the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
8pyDTZ undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: The pyridyl and diphenyl groups in this compound can undergo substitution reactions with different reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted pyridyl diphenylterazine compounds .
Scientific Research Applications
8pyDTZ has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye for various chemical analyses.
Biology: Employed in luminescence imaging to study biological processes in vivo.
Medicine: Utilized in medical research for imaging and diagnostic purposes.
Industry: Applied in the development of luminescent materials and devices
Mechanism of Action
8pyDTZ exerts its effects through its interaction with LumiLuc luciferase. The compound acts as a substrate for the luciferase enzyme, resulting in the emission of light. This bioluminescence is spectrally shifted, allowing for better tissue penetration and imaging sensitivity. The molecular targets and pathways involved include the luciferase enzyme and the associated luminescent pathways .
Comparison with Similar Compounds
8pyDTZ is unique due to its ATP-independent nature and spectrally shifted emission. Similar compounds include:
Diphenylterazine (DTZ): A related compound with similar luminescent properties but lower water solubility.
Akaluc-AkaLumine: An ATP-dependent luciferase-luciferin pair with high luminescence but different emission spectra
This compound stands out for its superior in vivo sensitivity and biocompatibility, making it a preferred choice for luminescence imaging applications .
Properties
IUPAC Name |
2-benzyl-6-phenyl-8-pyridin-4-ylimidazo[1,2-a]pyrazin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c29-24-20(15-17-7-3-1-4-8-17)27-23-22(19-11-13-25-14-12-19)26-21(16-28(23)24)18-9-5-2-6-10-18/h1-14,16,29H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOHXMHJSGTOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)C4=CC=NC=C4)C5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2412902.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/new.no-structure.jpg)

![1-(2-Chlorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2412908.png)


![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)





![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)
